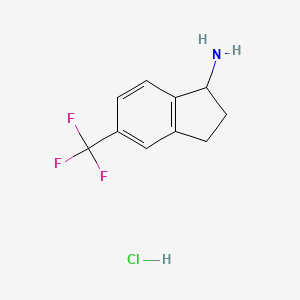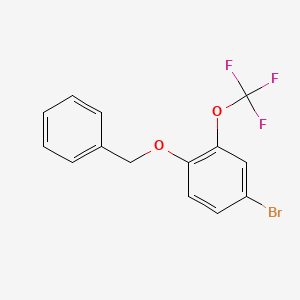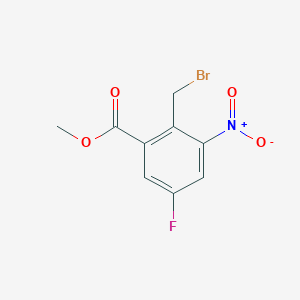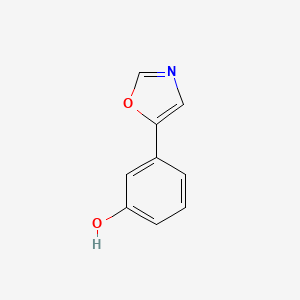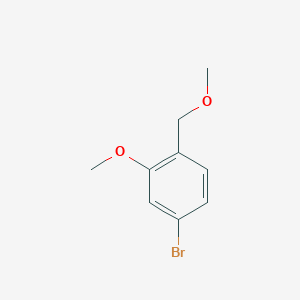
4-Methyl-3-(trifluoromethoxy)aniline
Descripción general
Descripción
4-Methyl-3-(trifluoromethoxy)aniline is a derivative of anisidine, with a trifluoromethyl substituent introduced at the 3-position . It is also referred to as anisole, due to the presence of a methoxybenzene moiety . This compound is commonly utilized as a substrate in organic synthesis for studying amine/aniline-related reactions .
Synthesis Analysis
The synthesis of 4-Methyl-3-(trifluoromethoxy)aniline involves several steps. One method involves the metalation of the BOC-protected ortho and para isomer with tert-butyllithium, followed by carboxylation . When the amino function is protected by a silyl group instead of a BOC group, 3-trifluoromethoxy-N-(trimethylsilyl)aniline is metalated in position 2 .Molecular Structure Analysis
The molecular structure of 4-Methyl-3-(trifluoromethoxy)aniline is represented by the InChI code1S/C8H8F3NO/c1-5-4-6(12)2-3-7(5)13-8(9,10)11/h2-4H,12H2,1H3 . The molecular weight of this compound is 191.15 . Chemical Reactions Analysis
4-Methyl-3-(trifluoromethoxy)aniline is used in various chemical reactions. For instance, it has been used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens, derivatives of 3-(quinolin-3-yl)acrylates, and a series of novel Shiff bases, via condensation with pyridinecarboxaldehydes in the presence of molecular sieves .Physical And Chemical Properties Analysis
4-Methyl-3-(trifluoromethoxy)aniline is a solid at room temperature . It has a molecular weight of 191.15 . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Liquid-Crystalline Polymers
The trifluoromethoxy group in 4-Methyl-3-(trifluoromethoxy)aniline has been employed in the synthesis of side-group liquid-crystalline polymethacrylates. These polymers exhibit interesting mesomorphic behavior due to the fluorine-containing substituent, making them suitable for applications in liquid crystal displays (LCDs) and other optoelectronic devices .
Novel Schiff Bases
Researchers have utilized 4-Methyl-3-(trifluoromethoxy)aniline to synthesize novel Schiff bases. These compounds are formed via condensation with pyridinecarboxaldehydes in the presence of molecular sieves. Schiff bases have diverse applications, including catalysis, coordination chemistry, and biological studies .
Anti-Inflammatory Agents
A derivative of 4-Methyl-3-(trifluoromethoxy)aniline, owing to its superior cell accumulation, has demonstrated anti-inflammatory properties. It inhibits nitric oxide (NO) production in inflammatory cell models and reduces oxidative cytotoxicity. Additionally, it decreases reactive oxygen species (ROS) accumulation and apoptotic cell populations under oxidative stress conditions .
Synthetic Building Blocks
4-Methyl-3-(trifluoromethoxy)aniline serves as a valuable synthetic building block. Researchers have incorporated it into the synthesis of 4-(trialkylmethyl)anilines, which can further participate in diverse chemical transformations .
Fluorinated Substituent Studies
The trifluoromethoxy group remains an intriguing and less understood fluorine substituent. Researchers continue to explore its effects on reactivity, stability, and biological activity. Understanding its behavior contributes to the design of novel compounds for various applications .
Mecanismo De Acción
Target of Action
It’s known that aniline derivatives can interact with a variety of biological targets, depending on their specific chemical structure .
Mode of Action
The exact mode of action of 4-Methyl-3-(trifluoromethoxy)aniline is not clearly defined in the available resources. Aniline derivatives can have diverse modes of action, depending on their specific targets. They may act as inhibitors, activators, or modulators of their target proteins .
Biochemical Pathways
Aniline derivatives can influence various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The trifluoromethoxy group is known to enhance the metabolic stability of pharmaceutical compounds .
Result of Action
Aniline derivatives can have diverse effects at the molecular and cellular level, depending on their specific targets .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially influence the action of pharmaceutical compounds .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is combustible, toxic if swallowed, fatal in contact with skin, causes skin irritation, causes serious eye damage, may cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .
Direcciones Futuras
Trifluoromethyl ethers, such as 4-Methyl-3-(trifluoromethoxy)aniline, are finding increased utility as substituents in bioactives . Given the significant role of fluorine as a substituent in active ingredients, it is predicted that more fluorinated compounds will be developed in the near future . This suggests that 4-Methyl-3-(trifluoromethoxy)aniline may have potential applications in the development of new pharmaceuticals and pesticides .
Propiedades
IUPAC Name |
4-methyl-3-(trifluoromethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-5-2-3-6(12)4-7(5)13-8(9,10)11/h2-4H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDODYRFSWGGMRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801275163 | |
| Record name | 4-Methyl-3-(trifluoromethoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801275163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
851045-64-2 | |
| Record name | 4-Methyl-3-(trifluoromethoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851045-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-3-(trifluoromethoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801275163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6333257.png)
![4-[(Benzyl-t-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester, 95%](/img/structure/B6333272.png)


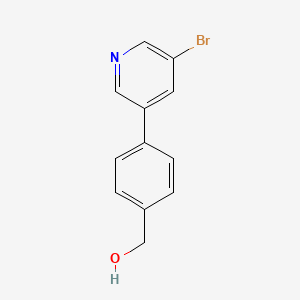
![6-Methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester](/img/structure/B6333304.png)

